molecular formula C4H12N2O2 B15340985 Aminooxy-PEG1-amine HCl salt

Aminooxy-PEG1-amine HCl salt

Cat. No.: B15340985
M. Wt: 120.15 g/mol
InChI Key: WQXKDXQERMISJX-UHFFFAOYSA-N
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Description

Aminooxy-PEG1-amine HCl salt is a chemical reagent that contains an aminooxy group and a primary amine. The compound is known for its high reactivity, particularly with aldehydes and ketones, forming stable oxime bonds. The presence of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous media, making it a valuable tool in bioconjugation and other chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminooxy-PEG1-amine HCl salt is synthesized through a series of chemical reactions involving the introduction of an aminooxy group and a primary amine onto a PEG backbone. The aminooxy group is typically introduced via a reaction with hydroxylamine derivatives, while the primary amine is incorporated through amination reactions. The final product is often purified through crystallization or chromatography to achieve high purity levels .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of stable bonds between the aminooxy group and the PEG backbone. The product is then converted to its hydrochloride salt form to enhance stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG1-amine HCl salt undergoes several types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

    Reduction: In the presence of reducing agents, the oxime bond can be reduced to form hydroxylamine linkages.

    Substitution: The primary amine can participate in nucleophilic substitution reactions with activated esters and carboxylic acids

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Coupling agents like EDC and NHS (N-hydroxysuccinimide) are frequently employed

Major Products Formed

    Oxime Bonds: Formed through the reaction with aldehydes and ketones.

    Hydroxylamine Linkages: Result from the reduction of oxime bonds.

    Amide Bonds: Formed through nucleophilic substitution with carboxylic acids

Scientific Research Applications

Aminooxy-PEG1-amine HCl salt has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and as a linker in bioconjugation reactions.

    Biology: Facilitates the labeling and modification of biomolecules, such as proteins and nucleic acids.

    Medicine: Employed in drug delivery systems and the development of diagnostic tools.

    Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of Aminooxy-PEG1-amine HCl salt involves the formation of stable oxime bonds through the reaction of its aminooxy group with aldehydes and ketones. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications. The primary amine group allows for further chemical modifications, enabling the compound to serve as a versatile linker in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Aminooxy-PEG2-amine
  • Aminooxy-PEG3-amine
  • Aminooxy-PEG4-amine

Uniqueness

Aminooxy-PEG1-amine HCl salt is unique due to its shorter PEG spacer, which provides distinct solubility and reactivity characteristics compared to its longer-chain counterparts. This makes it particularly useful in applications where a shorter linker is advantageous, such as in the synthesis of small-molecule conjugates and in situations requiring minimal steric hindrance .

Properties

Molecular Formula

C4H12N2O2

Molecular Weight

120.15 g/mol

IUPAC Name

O-[2-(2-aminoethoxy)ethyl]hydroxylamine

InChI

InChI=1S/C4H12N2O2/c5-1-2-7-3-4-8-6/h1-6H2

InChI Key

WQXKDXQERMISJX-UHFFFAOYSA-N

Canonical SMILES

C(COCCON)N

Origin of Product

United States

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